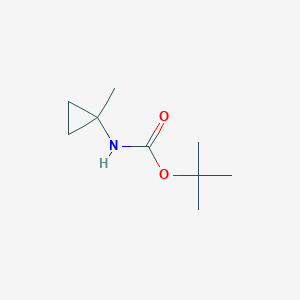
Potassium 3,4-dihydroxybenzoate
説明
Potassium 3,4-dihydroxybenzoate, also known as potassium gallate, is a compound with the molecular formula C7H5KO4 . It is a white crystalline powder that is odorless and tasteless. The molecular weight of this compound is 192.21 g/mol .
Synthesis Analysis
The synthesis of 3,4-dihydroxybenzoic acid derivatives, which includes Potassium 3,4-dihydroxybenzoate, has been reported in the literature . These compounds were tested by the 2,2-diphenyl-2-picrylhydrazyl (DPPH) method showing a radical scavenging ability .Molecular Structure Analysis
The molecular structure of Potassium 3,4-dihydroxybenzoate includes a potassium ion and a 3,4-dihydroxybenzoate ion . The IUPAC name for this compound is potassium;3,4-dihydroxybenzoate . The InChI and InChIKey are also provided for this compound .Chemical Reactions Analysis
The compound has been evaluated for its antioxidant and metal chelating properties . It has been found to have a radical scavenging ability and can bind both iron and copper, especially the iron (III), by the formation of hexa-coordinated complexes .Physical And Chemical Properties Analysis
Potassium 3,4-dihydroxybenzoate has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its rotatable bond count is 1 . The topological polar surface area of this compound is 80.6 Ų .科学的研究の応用
Lignin Synthesis in Plants
Potassium 3,4-dihydroxybenzoate has been shown to be compatible with the radical coupling reactions that assemble polymeric lignin in plants. This compatibility was demonstrated by introducing a bacterial 3-dehydroshikimate dehydratase into hybrid poplar, which suggests potential applications in bioengineering of plant lignin pathways .
Efflux Pump Inhibition
This compound has been evaluated for its efflux pump inhibitory (EPI) activity against drug-resistant Escherichia coli, which is essential for antibiotic resistance in bacteria. The plant phenolic compound ethyl 3,4-dihydroxybenzoate (EDHB), derived from Potassium 3,4-dihydroxybenzoate, retards drug efflux and could be a potential candidate for addressing antibiotic resistance .
作用機序
Target of Action
Potassium 3,4-dihydroxybenzoate, also known as protocatechuate, primarily targets enzymes involved in the degradation of aromatic compounds . It is a substrate for 3,4-dihydroxybenzoate decarboxylase, an enzyme that catalyzes the nonoxidative decarboxylation of 3,4-dihydroxybenzoate . This compound also shows inhibitory activity against drug resistance efflux pumps in bacteria, making it a potential agent for combating antibiotic resistance .
Mode of Action
The compound interacts with its target enzymes by fitting into their active sites, where it undergoes chemical reactions. For instance, in the presence of 3,4-dihydroxybenzoate decarboxylase, Potassium 3,4-dihydroxybenzoate is converted into catechol . When acting as an efflux pump inhibitor, it likely interferes with the pump’s function, preventing the expulsion of antibiotics from bacterial cells and thereby increasing the antibiotics’ effectiveness .
Biochemical Pathways
Potassium 3,4-dihydroxybenzoate is involved in the degradation pathways of various aromatic compounds. It is a key intermediate in the gentisate pathway and the protocatechuate pathway, which are responsible for the breakdown of aromatic compounds . The conversion of 3,4-dihydroxybenzoate into catechol by 3,4-dihydroxybenzoate decarboxylase is a crucial step in these pathways .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Potassium 3,4-dihydroxybenzoate are not readily available, studies on a similar compound, Methyl 3,4-dihydroxybenzoate (MDHB), provide some insights. MDHB exhibits fast absorption, high systemic clearance, and a short half-life. It permeates the blood-brain barrier and is rapidly distributed to all organs . Its oral bioavailability is 23% . The parent drug was assayed in the urine and faeces of mice after intragastric administration
Result of Action
The action of Potassium 3,4-dihydroxybenzoate results in the breakdown of aromatic compounds, contributing to the detoxification of these substances in the environment . When used as an efflux pump inhibitor, it can enhance the effectiveness of antibiotics against resistant bacterial strains .
Action Environment
Environmental factors can influence the action of Potassium 3,4-dihydroxybenzoate. For instance, the presence of other aromatic compounds can induce the expression of enzymes like 3,4-dihydroxybenzoate decarboxylase . Additionally, the compound’s action as an efflux pump inhibitor can be influenced by the presence of antibiotics and the specific bacterial strains present .
特性
IUPAC Name |
potassium;3,4-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4.K/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,8-9H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJCFBMUBQIHJR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668229 | |
| Record name | Potassium 3,4-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3,4-dihydroxybenzoate | |
CAS RN |
91753-30-9 | |
| Record name | Potassium 3,4-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride](/img/structure/B1390101.png)
![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/structure/B1390103.png)


![[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride](/img/structure/B1390107.png)


![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/structure/B1390112.png)
![{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride](/img/structure/B1390113.png)
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/structure/B1390115.png)



